molecular formula C16H14FN5O4S B2916528 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 1091392-71-0

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2916528
CAS No.: 1091392-71-0
M. Wt: 391.38
InChI Key: LTNCDHRGXIXEMI-UHFFFAOYSA-N
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Description

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide is an intriguing compound with a complex structure that makes it highly significant in various fields of scientific research, particularly chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide can be achieved through a multistep organic synthesis process. The initial step involves the formation of the pyrimidine core, which is achieved by the reaction of specific precursors under controlled conditions. This is followed by the introduction of the oxadiazole ring via a cyclization reaction involving appropriate intermediates. The final steps involve the incorporation of the thioether linkage and the attachment of the N-(4-fluorobenzyl)acetamide moiety under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions and catalysts to improve yield and efficiency. High-pressure reactors and continuous flow systems may be employed to facilitate large-scale synthesis while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The oxadiazole ring may undergo reduction under specific conditions to yield corresponding hydrazide derivatives.

Common Reagents and Conditions

Reagents such as oxidizing agents (hydrogen peroxide), reducing agents (sodium borohydride), and nucleophiles (amine derivatives) are commonly used in these reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed from These Reactions

The major products formed include sulfoxides, sulfones, hydrazides, and various substituted aromatic compounds, depending on the reaction type and conditions used.

Scientific Research Applications

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide has a broad range of scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

  • Biology: Potentially serves as a probe or inhibitor in biochemical assays and studies.

  • Medicine: Explored for its therapeutic potential due to its unique structure and reactivity.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions may inhibit or activate particular biological pathways, making it valuable for research into disease mechanisms and potential therapies.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide stands out due to its combination of functional groups and structural complexity, which endows it with unique reactivity and applications.

List of Similar Compounds

  • 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

  • N-(4-fluorobenzyl)acetamide derivatives

  • 1,3,4-oxadiazole analogs

  • Pyrimidinylthioacetate compounds

Properties

IUPAC Name

2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O4S/c17-11-3-1-10(2-4-11)7-18-13(24)9-27-16-21-20-14(26-16)8-22-6-5-12(23)19-15(22)25/h1-6H,7-9H2,(H,18,24)(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNCDHRGXIXEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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